1-(Bromomethyl)spiro[2.4]hepta-4,6-diene
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Overview
Description
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is a unique organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spiro[2.4]hepta-4,6-diene framework. The compound’s unique structure makes it an interesting subject for research in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction yields the spiro compound with a bromomethyl group attached. The reaction conditions are crucial, as the presence of sodium in liquid ammonia facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted spiro[2.4]hepta-4,6-diene derivatives.
Oxidation Reactions: Oxidized spiro compounds.
Reduction Reactions: Methyl-substituted spiro compounds.
Scientific Research Applications
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spiro structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the bromomethyl group.
1,2-Dibromoethane: A reagent used in the synthesis of the spiro compound.
Cyclopentadiene: Another reagent involved in the synthesis.
Uniqueness
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for the synthesis of various derivatives and for studying the effects of the spiro structure on chemical reactivity.
Properties
CAS No. |
86131-14-8 |
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Molecular Formula |
C8H9Br |
Molecular Weight |
185.06 g/mol |
IUPAC Name |
2-(bromomethyl)spiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C8H9Br/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7H,5-6H2 |
InChI Key |
YQHFDBPILLHLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C=CC=C2)CBr |
Origin of Product |
United States |
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